Benzo[f]quinoline
Overview
Description
Benzo[f]quinoline, also known as β-Naphthoquinoline or 1-Azaphenanthrene, is a nitrogen-based heterocyclic aromatic compound . It has a molecular formula of C13H9N .
Synthesis Analysis
Benzo[f]quinoline and its derivatives can be synthesized through various methods. Traditional and green synthetic approaches include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis . A study also reported the synthesis of Benzo[f]quinolinium derivatives through a direct and facile procedure involving quaternization followed by a cycloaddition reaction .
Molecular Structure Analysis
The molecular weight of Benzo[f]quinoline is 179.2173 . It consists of a benzene ring fused with a pyridine ring .
Chemical Reactions Analysis
Benzo[f]quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . It neutralizes acids in exothermic reactions to form salts plus water .
Physical And Chemical Properties Analysis
Benzo[f]quinoline is characterized by yellow crystals or white powder . It is sensitive to prolonged exposure to air and is insoluble in water . Its boiling point is around 623.2 K at 0.961 bar .
Scientific Research Applications
Fluorescence Enhancement
- Field : Chemistry, specifically fluorescence studies .
- Application : Benzoquinoline and its derivatives have been used in the study of fluorescence enhancement by protonation .
- Method : The protonation of isoquinoline, acridine, and benzo [h]quinoline was studied using absorption and fluorescence spectroscopy in dichloromethane .
- Results : Protonation was found to be an effective tool in the fluorescence enhancement of quinolines. A significant increase in the fluorescence intensity is observed only when strong acids are used, resulting in an over 50-fold increase in fluorescence with trifluoroacetic or benzenesulfonic acid and isoquinoline in a 1.5: 1 ratio .
Medicinal Chemistry
- Field : Medicinal Chemistry .
- Application : Quinoline and its benzo-fused derivative, benzoquinoline, are crucial scaffolds in drug design because of its broad spectrum of bioactivity .
- Method : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results : This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
Synthesis of Metal Complexes
- Field : Inorganic Chemistry .
- Application : Benzoquinoline has been used as a starting reagent for the synthesis of osmium and ruthenium complexes containing an N-heterocyclic carbene ligand .
- Method : The specific method of synthesis is not provided in the source .
- Results : The specific results of the synthesis are not provided in the source .
Determination of Nitrogen-Containing Polynuclear Aromatic Hydrocarbons
- Field : Analytical Chemistry .
- Application : Benzo[h]quinoline has been used in the determination of nitrogen-containing polynuclear aromatic hydrocarbons in the gaseous products of the thermal degradation of polymers .
- Method : The method involves the use of HPLC-fluorescence detection .
- Results : The specific results of the determination are not provided in the source .
Anti-Inflammatory and Antinociceptive Activities
- Field : Pharmacology .
- Application : Benzoquinoline derivatives have been reported to possess anti-inflammatory and antinociceptive activities .
- Method : The specific method of application is not provided in the source .
- Results : The specific results of the application are not provided in the source .
Antihypertensive Properties
- Field : Pharmacology .
- Application : Benzoquinoline derivatives have been reported to possess antihypertensive properties .
- Method : The specific method of application is not provided in the source .
- Results : The specific results of the application are not provided in the source .
Anticancer Properties
- Field : Pharmacology .
- Application : Benzoquinoline derivatives have been reported to possess anticancer properties .
- Method : The specific method of application is not provided in the source .
- Results : The specific results of the application are not provided in the source .
Anti-HIV Properties
- Field : Pharmacology .
- Application : Benzoquinoline derivatives have been reported to possess anti-HIV properties .
- Method : The specific method of application is not provided in the source .
- Results : The specific results of the application are not provided in the source .
Anti-Alzheimer’s Properties
Safety And Hazards
Future Directions
Benzo[f]quinoline and its derivatives have various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Future research may focus on the development of more sustainable chemical processes and the exploration of the drug-likeness of the Benzo[f]quinoline derivatives .
properties
IUPAC Name |
benzo[f]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAUQPZEWLULFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Record name | BENZO[F]QUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19866 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024585 | |
Record name | Benzo(f)quinoline | |
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Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzo[f]quinoline appears as yellow crystals or white powder. Characteristic irritating odor. (NTP, 1992), Solid; [Merck Index] Yellow or white solid with a characteristic irritating odor; [CAMEO] | |
Record name | BENZO[F]QUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19866 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzo(f)quinoline | |
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Boiling Point |
662 °F at 721 mmHg (NTP, 1992) | |
Record name | BENZO[F]QUINOLINE | |
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Flash Point |
330.8 °F (NTP, 1992) | |
Record name | BENZO[F]QUINOLINE | |
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URL | https://cameochemicals.noaa.gov/chemical/19866 | |
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Solubility |
less than 0.1 mg/mL at 66 °F (NTP, 1992) | |
Record name | BENZO[F]QUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19866 | |
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Vapor Pressure |
5.5 mmHg at 66 °F (NTP, 1992), 0.000056 [mmHg] | |
Record name | BENZO[F]QUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19866 | |
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Record name | Benzo(f)quinoline | |
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Product Name |
Benzo[f]quinoline | |
CAS RN |
85-02-9 | |
Record name | BENZO[F]QUINOLINE | |
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URL | https://cameochemicals.noaa.gov/chemical/19866 | |
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Record name | Benzo[f]quinoline | |
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Record name | Benzo(f)quinoline | |
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Record name | Benzo[f]quinoline | |
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Record name | Benzo(f)quinoline | |
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Record name | Benzo[f]quinoline | |
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Record name | BENZO(F)QUINOLINE | |
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Melting Point |
199 to 201 °F (NTP, 1992) | |
Record name | BENZO[F]QUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19866 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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